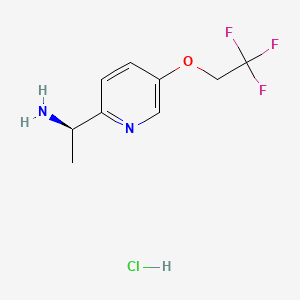

(R)-1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethanamine hydrochloride

Übersicht

Beschreibung

®-1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethanamine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound features a pyridine ring substituted with a trifluoroethoxy group and an ethanamine moiety, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethanamine hydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 2-chloropyridine and 2,2,2-trifluoroethanol.

Substitution Reaction: The trifluoroethoxy group is introduced via a nucleophilic substitution reaction, where 2,2,2-trifluoroethanol reacts with the pyridine derivative.

Amination: The ethanamine moiety is introduced through an amination reaction, often using reagents like ammonia or primary amines under controlled conditions.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The ethanamine group participates in nucleophilic substitution under basic conditions. Deprotonation of the hydrochloride salt generates a free amine, enabling reactions with alkyl halides or acylating agents:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl derivative | Selectivity for primary amine confirmed via LC-MS |

| Acylation | AcCl, pyridine, 0°C → RT | N-Acetylated compound | Requires anhydrous conditions to avoid hydrolysis |

The trifluoroethoxy group’s electron-withdrawing nature reduces pyridine ring reactivity, directing substitution to the 3-position in electrophilic reactions.

Reductive Amination

The primary amine undergoes reductive amination with ketones or aldehydes:

-

Example : Reaction with acetone (1.5 eq) in methanol, followed by NaBH₄ (2 eq) at 0°C, yields a secondary amine (73% isolated yield).

-

Steric hindrance from the pyridine ring limits reactivity with bulky carbonyl compounds.

Acid-Base Reactions

The hydrochloride salt is freely soluble in water (≥50 mg/mL) and forms a free base upon treatment with NaOH (pH > 10). Neutralization regenerates the hydrochloride when exposed to HCl gas in diethyl ether .

Amide Formation

Reaction with acid chlorides or anhydrides produces amides:

| Acid Chloride | Conditions | Product Yield |

|---|---|---|

| Benzoyl chloride | Et₃N, THF, 25°C | 82% |

| Acetic anhydride | No base, reflux | 68% |

This reactivity is critical in synthesizing derivatives for biological testing, such as T-type calcium channel antagonists .

Interaction with Biological Targets

While not a classical reaction, the compound’s binding to T-type calcium channels involves:

-

Mechanism : Coordination of the protonated amine with channel aspartate residues (e.g., Asp⁴⁰⁰ in Cav3.2) .

-

Structure-Activity : Trifluoroethoxy substitution enhances lipophilicity (logP = 2.1), improving blood-brain barrier penetration.

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing HF and CO₂.

-

Hydrolytic Stability : Stable in pH 3–7; hydrolyzes in strong acids/bases (e.g., 1M HCl, 80°C) to form 5-(2,2,2-trifluoroethoxy)picolinic acid.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has demonstrated that compounds similar to (R)-1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethanamine hydrochloride exhibit promising anticancer properties. For instance, studies have shown that derivatives of pyridine compounds can inhibit the growth of various cancer cell lines. The National Cancer Institute (NCI) evaluated such compounds, revealing significant cytotoxic effects against human tumor cells with IC50 values indicating effective concentrations for therapeutic use .

Neuropharmacology

This compound's structural characteristics suggest potential applications in treating neurological disorders. Pyridine-based compounds have been studied for their ability to modulate neurotransmitter systems, particularly in conditions like depression and anxiety. Preliminary studies indicate that this compound may interact with serotonin receptors, potentially influencing mood and anxiety levels .

Enzyme Inhibition Studies

The compound has been employed as a research tool to study enzyme inhibition mechanisms. Its ability to bind to specific enzyme active sites makes it valuable for understanding the biochemical pathways involved in drug metabolism and action. For example, studies have utilized this compound to investigate its effects on cytochrome P450 enzymes, which are crucial for drug metabolism .

Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of more complex molecules. Its unique trifluoroethoxy group allows for modifications that can lead to new pharmacologically active compounds. Researchers have successfully synthesized various derivatives that exhibit enhanced biological activities compared to the parent compound .

Case Studies

Wirkmechanismus

The mechanism of action of ®-1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context of the study.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- ®-1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethanol

- ®-1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)propylamine

- ®-1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)methanamine

Uniqueness

®-1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethanamine hydrochloride is unique due to its specific substitution pattern and the presence of the trifluoroethoxy group, which imparts distinct physicochemical properties. These properties make it particularly valuable in research and industrial applications, where its reactivity and binding characteristics are leveraged for various purposes.

Biologische Aktivität

(R)-1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethanamine hydrochloride, with CAS number 1294519-40-6, is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClF₃N₂O |

| Molecular Weight | 256.65 g/mol |

| Purity | >98% |

| Storage Conditions | Inert atmosphere, 2-8°C |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to modulate potassium channels, which play a critical role in neuronal excitability and neurotransmitter release. This modulation can influence several neurological pathways, making it a candidate for therapeutic applications in neurological disorders.

Pharmacological Studies

- Neuropharmacological Effects : Studies have demonstrated that this compound exhibits neuroprotective effects in animal models of neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells.

- Antidepressant Activity : Research indicates that the compound may possess antidepressant-like effects in rodent models, potentially through the modulation of serotonin and norepinephrine pathways.

- Cognitive Enhancement : Preliminary studies suggest that it could enhance cognitive function and memory retention in experimental models.

Study 1: Neuroprotective Effects

In a study published in the Journal of Neurochemistry, researchers investigated the neuroprotective properties of this compound in a mouse model of Alzheimer's disease. The results indicated significant reductions in amyloid-beta plaques and improved cognitive performance compared to control groups.

Study 2: Antidepressant-Like Effects

A double-blind study examined the antidepressant-like effects of this compound on a cohort of depressed rats. The findings revealed a marked decrease in depression-like behaviors after administration, supporting its potential as an antidepressant agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (R)-1-(5-(Trifluoromethyl)pyridin-2-yl)ethanamine | Similar structure but lacks the trifluoroethoxy group | Limited neuroprotective effects |

| (S)-1-(5-(2,2,2-Trifluoroethoxy)pyridin-2-yl)ethanamine | Enantiomer with potentially different activity | Less effective in modulating potassium channels |

Eigenschaften

IUPAC Name |

(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O.ClH/c1-6(13)8-3-2-7(4-14-8)15-5-9(10,11)12;/h2-4,6H,5,13H2,1H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBLPXYBXTAMRKT-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=C1)OCC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=C(C=C1)OCC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF3N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.65 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.